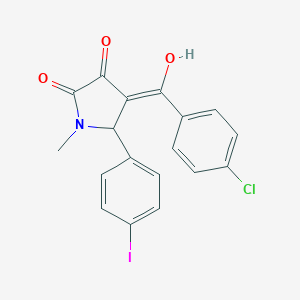
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide (also known as BMT-1) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has been shown to have a unique mechanism of action which makes it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of BMT-1 involves the inhibition of a specific enzyme called carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, BMT-1 can affect these processes and potentially lead to therapeutic benefits.
Effets Biochimiques Et Physiologiques
BMT-1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. BMT-1 has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Additionally, BMT-1 has been shown to reduce the replication of HIV virus in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMT-1 in lab experiments is its unique mechanism of action. This compound can potentially lead to the development of new therapeutic agents. However, one limitation of using BMT-1 in lab experiments is its low solubility in water which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of BMT-1. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential use in treating viral infections such as HIV. Additionally, further research can be done to develop more soluble derivatives of BMT-1 for easier use in lab experiments.
Méthodes De Synthèse
The synthesis of BMT-1 involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-3-butyn-2-ol which is reacted with thioacetic acid to form 2-methyl-3-butyn-2-thiol. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate. The intermediate is then reacted with sulfur trioxide to form BMT-1.
Applications De Recherche Scientifique
BMT-1 has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BMT-1 has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been studied for its potential use in treating viral infections such as HIV.
Propriétés
Nom du produit |
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
Formule moléculaire |
C9H19NO4S2 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-butyl-N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C9H19NO4S2/c1-3-4-6-10(2)16(13,14)9-5-7-15(11,12)8-9/h9H,3-8H2,1-2H3 |
Clé InChI |
ILYXSQOBYMHQKY-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1 |
SMILES canonique |
CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)


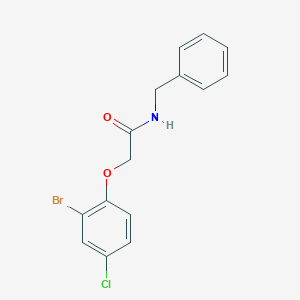
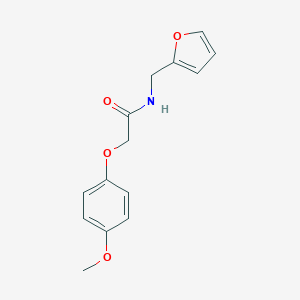
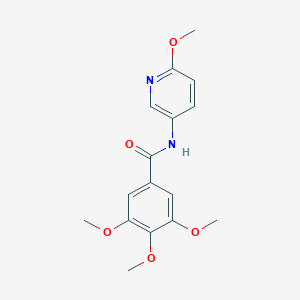
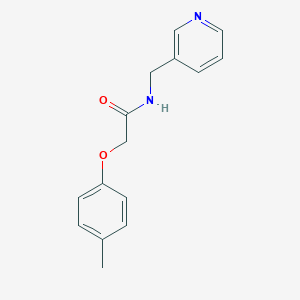
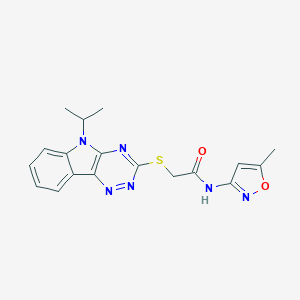
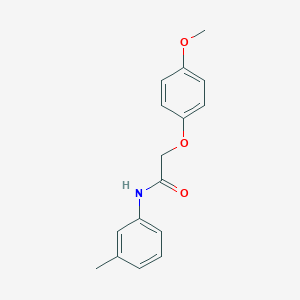
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
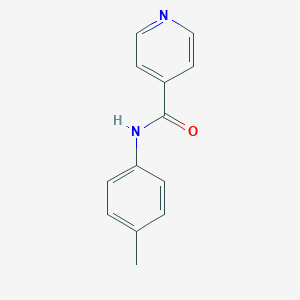
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
